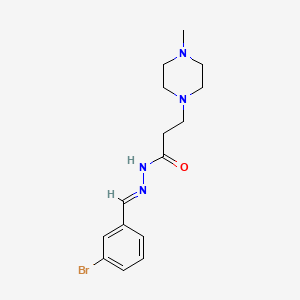

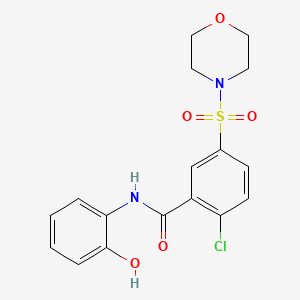

![molecular formula C21H31N5O3 B5564597 2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5564597.png)

2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound falls into a category of molecules that are synthesized through complex organic reactions, often targeting specific biological activities or chemical properties. While the exact molecule was not directly identified in the available literature, compounds with similar structures, such as diazaspirocycles and morpholine derivatives, have been studied for their potential in medicinal chemistry and material science.

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step organic reactions, including Michael addition, cyclization, and functional group transformations. For example, the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through efficient Michael addition has been described, highlighting the complexity and versatility of routes available for constructing such frameworks (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is analyzed using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. These analyses provide detailed information on the arrangement of atoms, stereochemistry, and conformational preferences, which are crucial for understanding the chemical and biological properties of the molecule.

Chemical Reactions and Properties

Chemical reactions involving diazaspirocycles and related compounds often explore the reactivity of functional groups, the formation of new bonds, and rearrangement processes. These reactions can lead to a wide variety of products with diverse chemical properties, such as antitubercular properties observed in certain spiropyrazoline derivatives synthesized through Boulton-Katritzky rearrangement (Kayukova et al., 2021).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis of Diazaspiro Compounds : A study focused on the synthesis of diazaspiro compounds like 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their potential applications. These compounds were synthesized via double Michael addition, showcasing a method for creating nitrogen-containing spiro heterocycles. This synthesis route could be relevant for the compound , considering its diazaspiro[5.5]undecan-3-one core structure (Aggarwal et al., 2014).

Antimicrobial Agents : Research has been conducted on derivatives of 1,2,4-triazole containing the morpholine moiety, showing antimicrobial activity. This indicates the potential of incorporating morpholine and triazole units into heterocyclic compounds for developing new antimicrobial agents (Sahin et al., 2012).

Antihypertensive Activity : The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with substitutions at the 8 position demonstrated antihypertensive effects in animal models. This research area could be relevant for exploring cardiovascular applications of similar spirocyclic compounds (Caroon et al., 1981).

Photophysical Studies : The photophysical behavior of diazaspiro compounds has been investigated, revealing the influence of solvent polarity on their spectral properties. Such studies are important for understanding the physical chemistry of diazaspiro compounds and could have implications for their use in material science or as fluorescent markers (Aggarwal & Khurana, 2015).

Propriétés

IUPAC Name |

2-[(5-methylpyrazin-2-yl)methyl]-8-(2-morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c1-17-11-23-18(12-22-17)13-26-16-21(5-3-19(26)27)4-2-6-25(15-21)20(28)14-24-7-9-29-10-8-24/h11-12H,2-10,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXODWCKZJHTFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CN2CC3(CCCN(C3)C(=O)CN4CCOCC4)CCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

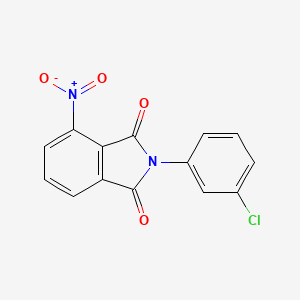

![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)

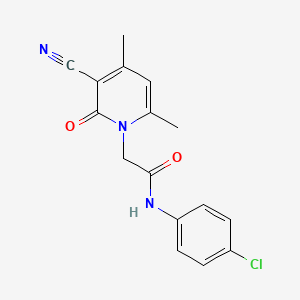

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)

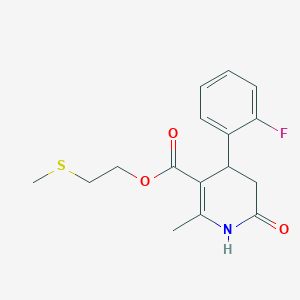

![3-(2-ethylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564533.png)

![ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)

![2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile](/img/structure/B5564556.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5564560.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5564573.png)

![5-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5564580.png)

![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)